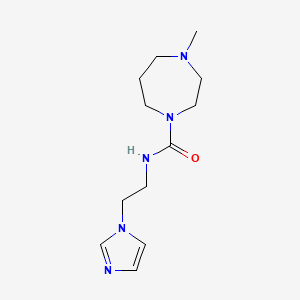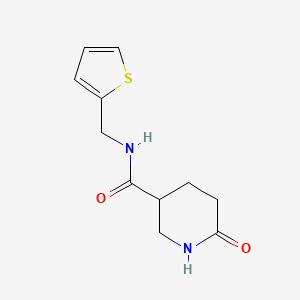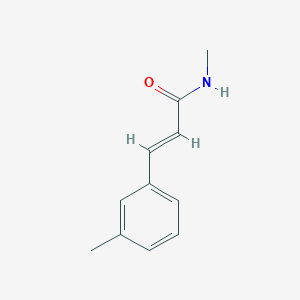![molecular formula C11H19N3O B7571288 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole, also known as EMOM-oxazole, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMOM-oxazole is a member of the oxazole family and is structurally similar to other oxazole compounds that have shown to possess biological activity.
Wirkmechanismus
The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may inhibit tubulin polymerization, which is a critical step in cell division. By inhibiting tubulin polymerization, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may prevent cancer cells from dividing and proliferating. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis are being studied as potential anticancer agents. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole also has limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is also relatively unstable and may require special storage conditions to maintain its activity.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of analogs of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole with improved properties, such as increased potency or stability. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole and its potential applications in other areas of scientific research, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole involves the reaction between 5-bromo-3-methyl-1,2-oxazole and 4-ethylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole as the final product. The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer agent.
Eigenschaften
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-13-4-6-14(7-5-13)9-11-8-10(2)12-15-11/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIFGWVHBUISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)